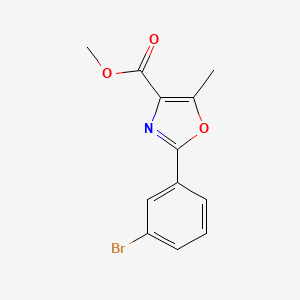![molecular formula C7H6BrN3 B13691065 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a bromine atom at the 5th position and a methyl group at the 8th position.
Métodos De Preparación
The synthesis of 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One efficient method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Análisis De Reacciones Químicas
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways.
Biological Research: The compound is used to study the biological activities of triazolopyridines, including their potential as anticancer, antiviral, and antimicrobial agents.
Material Science: It has applications in material science, particularly in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in inflammation and immune response . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridine: Lacks the bromine and methyl substituents, which can affect its biological activity and chemical reactivity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: Contains additional hydrogen atoms, making it a saturated derivative with different chemical properties.
Pyrazolo[1,5-a]pyrimidine: A structurally similar compound with a pyrazole ring instead of a triazole ring, showing different biological activities.
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
5-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6(8)11-7(5)9-4-10-11/h2-4H,1H3 |
Clave InChI |
DBJNUTONUCAAJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N2C1=NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


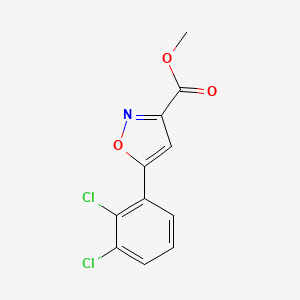
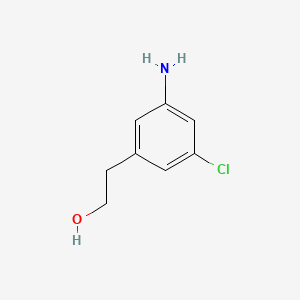
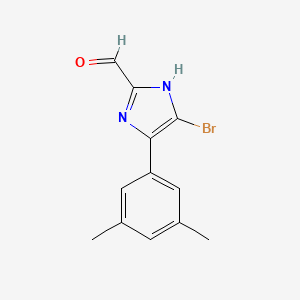
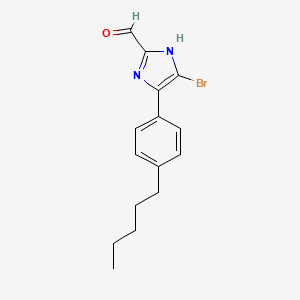
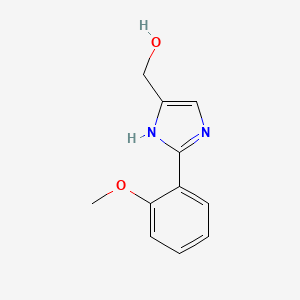
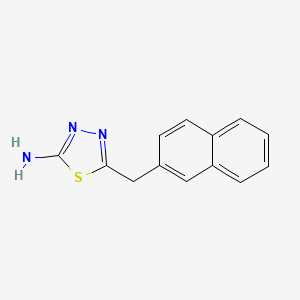
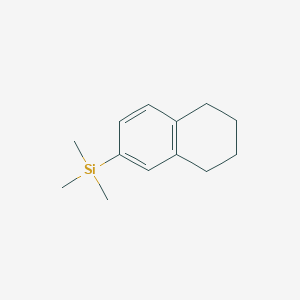
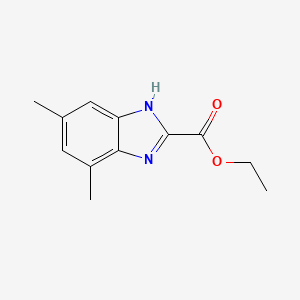
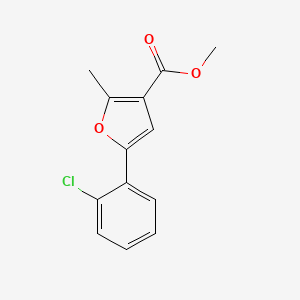
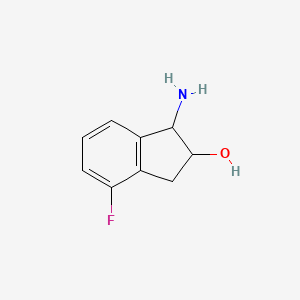
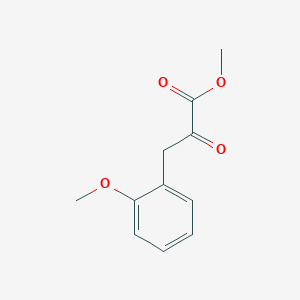
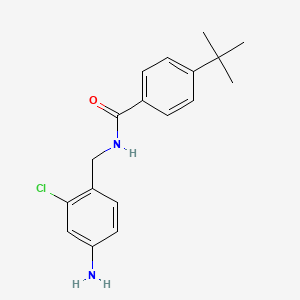
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
